molecular formula C11H15NO4 B12593559 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) CAS No. 480436-59-7

1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI)

Cat. No.: B12593559
CAS No.: 480436-59-7
M. Wt: 225.24 g/mol
InChI Key: YVJLKBKZOPHLCR-UHFFFAOYSA-N
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Description

1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyridine ring fused with a pentanoic acid chain, featuring hydroxyl and oxo functional groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) typically involves the Maillard reaction, where reducing carbohydrates react with free amino groups of amino acids, peptides, and proteins . This reaction is known for producing complex structural networks, including the formation of 3-hydroxy-4-oxo-2-methyl-4(1H)-pyridinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The Maillard reaction conditions, such as temperature, pH, and the presence of specific catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.

Scientific Research Applications

1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and oxo groups allow it to act as both a nucleophile and an electrophile, facilitating a range of reactions. Its metal-chelating properties are particularly significant in biological systems, where it can bind to metal ions and influence their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain. This structure allows it to participate in a wider range of reactions compared to similar compounds like maltol and isomaltol, which have simpler structures.

Properties

CAS No.

480436-59-7

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid

InChI

InChI=1S/C11H15NO4/c1-8-11(16)9(13)5-7-12(8)6-3-2-4-10(14)15/h5,7,16H,2-4,6H2,1H3,(H,14,15)

InChI Key

YVJLKBKZOPHLCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCCC(=O)O)O

Origin of Product

United States

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